(Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate
CAS No.: 858769-20-7
Cat. No.: VC4805649
Molecular Formula: C26H22O8
Molecular Weight: 462.454
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858769-20-7 |
|---|---|
| Molecular Formula | C26H22O8 |
| Molecular Weight | 462.454 |
| IUPAC Name | [(2Z)-3-oxo-2-[(3,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] 4-methoxybenzoate |
| Standard InChI | InChI=1S/C26H22O8/c1-29-17-7-5-16(6-8-17)26(28)33-18-9-10-19-20(14-18)34-21(24(19)27)11-15-12-22(30-2)25(32-4)23(13-15)31-3/h5-14H,1-4H3/b21-11- |
| Standard InChI Key | DHZLWRUVKSCJSD-NHDPSOOVSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=C(C(=C4)OC)OC)OC)O3 |
Introduction
The compound (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a synthetic derivative of benzofuran. Benzofurans are heterocyclic aromatic compounds containing a fused benzene and furan ring system. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
This specific compound integrates a benzofuran scaffold with functional groups such as trimethoxybenzylidene and methoxybenzoate moieties. Such structural modifications are often designed to enhance biological activity, solubility, or target specificity in medicinal chemistry applications.
Structural Features and Significance
The molecular structure of this compound includes:
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Benzofuran Core: A fused aromatic system providing stability and potential for π–π interactions with biological targets.
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Trimethoxybenzylidene Group: Known to enhance lipophilicity and potentially improve membrane permeability.
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Methoxybenzoate Moiety: Adds electron-donating properties that may influence binding affinity to biological receptors.
These features suggest potential applications in drug discovery, particularly for anticancer or antimicrobial agents .
Synthesis Pathways
Although specific synthesis details for this compound are unavailable in the provided sources, general methods for benzofuran derivatives involve:
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Cyclization Reactions: Benzofuran cores are typically synthesized via cyclization of ortho-hydroxyaryl ketones or aldehydes.
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Condensation Reactions: The (Z)-configuration of the benzylidene group indicates the use of a selective condensation reaction between an aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) and a benzofuran derivative.
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Esterification: The methoxybenzoate group is likely introduced through esterification or transesterification reactions .
Anticancer Potential
Benzofuran derivatives have shown significant anticancer activity due to their ability to:
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Interact with DNA or enzymes involved in cell replication.
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Induce apoptosis in cancer cells while sparing normal cells .
The addition of trimethoxybenzylidene and methoxybenzoate groups may enhance the cytotoxicity by improving binding efficiency to cancer-related targets.
Data Table: Comparison with Related Compounds
| Property | (Z)-Compound | Standard Benzofuran Derivative |
|---|---|---|
| Functional Groups | Trimethoxybenzylidene, Methoxybenzoate | Simple alkyl/aryl substituents |
| Lipophilicity | High | Moderate |
| Anticancer Activity (Predicted) | High (due to π–π stacking and electron-donating groups) | Variable |
| Antimicrobial Activity (Predicted) | High (membrane disruption potential) | Moderate |
| Solubility | Enhanced by methoxy groups | Lower |
Applications in Drug Development
The compound's structural features make it a promising candidate for:
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Anticancer Agents: Targeting resistant cancer cell lines with minimal side effects.
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Antimicrobial Drugs: Addressing multi-drug-resistant pathogens.
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SAR Studies: Serving as a lead compound for designing more potent derivatives.
Future Research Directions
To fully explore the potential of this compound:
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Conduct in vitro cytotoxicity assays against cancer cell lines.
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Evaluate antimicrobial efficacy using standard MIC (Minimum Inhibitory Concentration) tests.
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Perform molecular docking studies to identify binding interactions with biological targets.
This detailed analysis highlights the importance of (Z)-3-oxo-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate as a promising scaffold in medicinal chemistry research. Further experimental validation is required to confirm its predicted biological activities and therapeutic potential.
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